Superior Anti-PRV Activity of Virantmycin Over Ribavirin and Acyclovir
In a direct head-to-head comparative study against pseudorabies virus (PRV), virantmycin demonstrated unequivocally superior antiviral activity compared to the clinically established nucleoside analogs ribavirin and acyclovir [1]. The study authors explicitly concluded that virantmycin showed an 'excellent effect against PRV and was better than ribavirin and acyclovir' [1].
| Evidence Dimension | Antiviral activity against pseudorabies virus (PRV) |
|---|---|
| Target Compound Data | Virantmycin IC50 = 1.74 μg/mL |
| Comparator Or Baseline | Ribavirin and acyclovir (quantitative data not reported in source; qualitative conclusion that virantmycin was 'better') |
| Quantified Difference | Virantmycin superior to both ribavirin and acyclovir in the same assay system (exact fold-difference not reported) |
| Conditions | Anti-PRV assay using Streptomyces jiujiangensis NBERC-24992 derived compounds; cell-based antiviral testing |
Why This Matters
For researchers developing anti-PRV agents, virantmycin offers superior potency compared to standard-of-care comparators, positioning it as a more promising lead scaffold.
- [1] Liu M, Ren M, Zhang Y, et al. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. Molecules. 2023;28(2):878. View Source
